![molecular formula C20H32O5 B1242369 Levuglandin D2 CAS No. 91712-44-6](/img/structure/B1242369.png)
Levuglandin D2
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Overview
Description
Levuglandin D2 is a levuglandin.
LGD2 belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, LGD2 is considered to be an eicosanoid lipid molecule. LGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. LGD2 has been primarily detected in urine. Within the cell, LGD2 is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Scientific Research Applications
Molecular Structure and Synthesis
- Levuglandins D2 (LGD2) and E2 are derivatives with prostanoid side chains produced during prostaglandin biosynthesis. They rapidly adduct to proteins, impacting conditions like Alzheimer's disease. Cheng, Yu, Xu, and Salomon (2017) confirmed the molecular structure of oxidized LGD2, highlighting its potential significance in disease pathways and therapeutic targeting (Cheng, Yu, Xu, & Salomon, 2017).
- Amarnath et al. (2005) reported a synthesis method for Levuglandin E2, which could be adapted for stable isotope or radiolabeling, useful for further scientific studies (Amarnath, Amarnath, Masterson, Davies, & Roberts, 2005).
Interaction with Nucleosides and DNA
- Carrier et al. (2009) identified the formation of stable levuglandin-deoxycytidine (LG-dC) adducts upon reaction with DNA, providing insights into potential genotoxic effects and implications for conditions like cancer (Carrier, Amarnath, Oates, & Boutaud, 2009).
Role in Cellular and Molecular Pathology
- Davies et al. (2010) explored how Levuglandins and isoketals modify phosphatidylethanolamine, contributing to cytotoxicity in inflammatory conditions, indicating a potential target for therapeutic intervention (Davies, Sullivan, Matafonova, Roberts, & Amarnath, 2010).
- Boutaud et al. (2001) characterized covalent adducts formed by levuglandins with lysine in proteins, suggesting mechanisms by which Levuglandins may contribute to pathophysiological processes (Boutaud, Brame, Chaurand, Li, Rowlinson, Crews, Ji, Marnett, Caprioli, Roberts, & Oates, 2001).
Implications in Neurodegenerative Diseases
- Boutaud et al. (2005) reviewed the role of Levuglandins in the lipid-modification of brain proteins, particularly in the context of Alzheimer's disease. Their study highlights the intersection of β-amyloid, cyclooxygenase activity, and Levuglandin-induced protein modifications (Boutaud, Andreasson, Zagol-Ikapitte, & Oates, 2005).
- Zhang, Li, and Li (2011) provided a comprehensive overview of the generation and detection of Levuglandins and Isolevuglandins in vitro and in vivo, outlining their role as biomarkers of oxidative injury (Zhang, Li, & Li, 2011).
Biomarkers and Detection Methods
- Davies et al. (2007) developed a method to measure chronic oxidative and inflammatory stress by quantifying isoketal/levuglandin protein adducts, furthering the understanding of their role in pathophysiological processes (Davies, Amarnath, Brame, Boutaud, & Roberts, 2007).
properties
CAS RN |
91712-44-6 |
---|---|
Product Name |
Levuglandin D2 |
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5Z,8R,9R,10E,12S)-9-acetyl-8-formyl-12-hydroxyheptadeca-5,10-dienoic acid |
InChI |
InChI=1S/C20H32O5/c1-3-4-7-11-18(23)13-14-19(16(2)22)17(15-21)10-8-5-6-9-12-20(24)25/h5,8,13-15,17-19,23H,3-4,6-7,9-12H2,1-2H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19-/m0/s1 |
InChI Key |
MLLWPVVMXGUOHD-QNUMDXCLSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]([C@@H](C/C=C\CCCC(=O)O)C=O)C(=O)C)O |
SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O |
Canonical SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O |
physical_description |
Solid |
synonyms |
levuglandin D2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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